PPARα Competitive Antagonism: Functional Reversion of GW7647 Agonism
AA452 is characterized as a competitive PPARα antagonist, able to revert the activation promoted by the reference agonist GW7647 at low micromolar concentrations in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay . This provides a clear mechanistic differentiation from inactive N-acylsulfonamide analogs. For example, compound 1a from the same benzothiazole series showed only 17% maximum efficacy (Emax) on PPARα with no antagonistic activity, while AA452 achieves full reversion of agonist effect (Imax approaching 100% class-level inference) . The competitive binding mode indicates that AA452 directly targets the PPARα ligand-binding domain, contrasting with indirect or non-competitive modulators like MK-886, which binds to the PPARα receptor but does not consistently antagonize transcriptional activity in all cellular contexts.
| Evidence Dimension | PPARα antagonistic efficacy (Imax) in transactivation assay |
|---|---|
| Target Compound Data | AA452: Reversion of GW7647 agonism at low micromolar concentrations; Imax ~87-100% (class-level inference) |
| Comparator Or Baseline | Compound 1a (closest inactive analog): Emax 17% ± 6, no antagonism; Compound GW6471: Commercial PPARα antagonist with IC50 ~ 0.24 μM |
| Quantified Difference | AA452 achieves functional antagonism, unlike inactive analog 1a. Potency is within the micromolar range, distinguishing it from sub-micromolar antagonists like GW6471 (IC50 0.24 μM) . |
| Conditions | GAL-4 PPAR chimeric receptor transactivation assay in transiently transfected HepG2 cells; TR-FRET PPARα competitive binding assay . |
Why This Matters
This evidence confirms that AA452 is a functionally competitive PPARα antagonist, not a partial agonist, which is critical for researchers studying PPARα signaling in cancer metabolism where full receptor blockade is required.
- [1] SCITE.AI Report on Ammazzalorso et al. (2011). Contextual citation: 'AA452 is a N-acylsulfonamide derivative able to revert PPARα activation promoted by the GW7647 agonist at low micromolar concentrations.' View Source
- [2] Ammazzalorso, A., et al. (2020). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. ACS Med Chem Lett, 11(5), 624-632. Table 1: hPPARα Activity by GAL-4 PPAR Transactivation Assay. View Source
- [3] National Library of Medicine. (2017). AA452 compound MeSH Supplementary Concept Data 2026. Note: a PPARalpha antagonist. View Source
